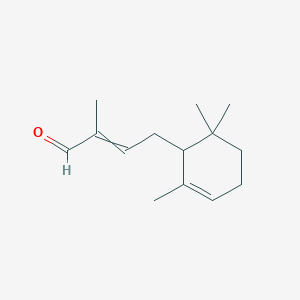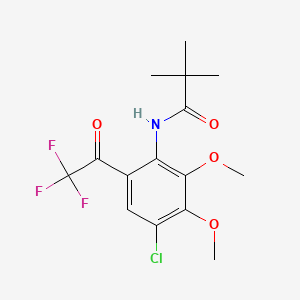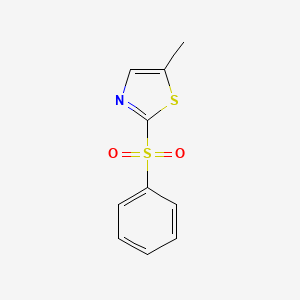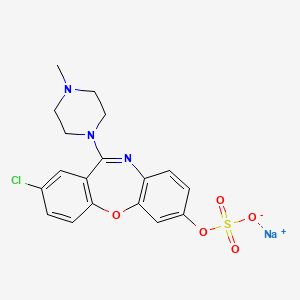
9-Acetyl Latanoprost
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acetyl Latanoprost is a derivative of Latanoprost, a synthetic prostaglandin F2α analog Latanoprost is widely used in the treatment of glaucoma and ocular hypertension due to its ability to reduce intraocular pressure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl Latanoprost involves the acetylation of Latanoprost. The process typically includes the following steps:
Starting Material: Latanoprost is used as the starting material.
Acetylation Reaction: The acetylation is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Latanoprost are acetylated using acetic anhydride and a suitable catalyst.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: Industrial-scale purification techniques such as crystallization or large-scale chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: 9-Acetyl Latanoprost undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate Latanoprost.
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure, leading to different analogs.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis Product: Latanoprost.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced analogs of this compound.
科学研究应用
9-Acetyl Latanoprost has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in ocular diseases and other medical conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 9-Acetyl Latanoprost is similar to that of Latanoprost. It acts as a prostaglandin F2α analog, binding to prostanoid FP receptors in the eye. This binding increases the outflow of aqueous humor, thereby reducing intraocular pressure. The acetylation may influence the compound’s pharmacokinetics and receptor binding affinity, potentially enhancing its therapeutic effects.
相似化合物的比较
Latanoprost: The parent compound, widely used in glaucoma treatment.
Bimatoprost: Another prostaglandin analog used for reducing intraocular pressure.
Travoprost: A prostaglandin analog with similar applications in ocular hypertension.
Comparison:
Latanoprost vs. 9-Acetyl Latanoprost: this compound may exhibit different pharmacokinetic properties due to the acetyl group, potentially offering improved therapeutic effects.
Bimatoprost vs. This compound: Both compounds are prostaglandin analogs, but Bimatoprost has a different chemical structure and may have different efficacy and side effect profiles.
Travoprost vs. This compound: Travoprost and this compound share similar mechanisms of action, but their chemical modifications may result in different pharmacological properties.
属性
分子式 |
C28H42O6 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
propan-2-yl (Z)-7-[(1R,2S,3R,5S)-5-acetyloxy-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C28H42O6/c1-20(2)33-28(32)14-10-5-4-9-13-25-24(26(31)19-27(25)34-21(3)29)18-17-23(30)16-15-22-11-7-6-8-12-22/h4,6-9,11-12,20,23-27,30-31H,5,10,13-19H2,1-3H3/b9-4-/t23-,24-,25+,26+,27-/m0/s1 |
InChI 键 |
IHOFBPSZBJEIAO-HGYMGNIXSA-N |
手性 SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O)O)OC(=O)C |
规范 SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)




![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)

![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)

![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)

